CC(c1ccc(cc1)F)NC(=O)c2ccsc2
. This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The InChI representation of the compound is InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16)
. N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered aromatic heterocycles containing sulfur, and their derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This particular compound features a fluorinated phenyl group and a carboxamide functional group, which can enhance its pharmacological properties.
This compound can be classified as:
The synthesis of N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide typically involves several steps, including the formation of the thiophene ring, introduction of the 4-fluorophenyl group, and subsequent amide formation.
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide consists of a thiophene ring substituted at the 3-position with a carboxamide group and an ethyl side chain attached to a para-fluorophenyl group.
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions typical for thiophene derivatives, including:
The specific reaction pathways depend on the substituents present on the thiophene and phenyl rings, allowing for further derivatization to enhance activity.
The mechanism of action for N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide is primarily linked to its interaction with biological targets involved in cell signaling pathways. It is hypothesized that this compound may inhibit specific enzymes or receptors associated with cancer proliferation or inflammation.
Research indicates that similar thiophene derivatives exhibit activity against key molecular targets such as cyclooxygenase enzymes, which play a role in inflammation and cancer progression .
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide has potential applications in:
The design of N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide exemplifies a rational approach to structural hybridization, merging pharmacophores from distinct heterocyclic and aromatic systems to enhance target specificity. The core architecture integrates a thiophene carboxamide moiety for hydrogen-bonding capability with a fluorinated phenyl ring to exploit hydrophobic binding pockets in biological targets. This strategy aligns with recent advances in antimalarial and anticancer agents, where hybrid scaffolds like pyrimidine-thiophene conjugates demonstrate improved bioactivity profiles due to synergistic electronic and steric effects [1] [4].
Table 1: Key Structural Elements and Hybridization Rationale
Structural Component | Role in Molecular Design |
---|---|
Thiophene-3-carboxamide core | Serves as hydrogen-bond acceptor/donor; enhances solubility via polar interactions |
4-Fluorophenyl substituent | Imparts lipophilicity for membrane penetration; fluorine engages in halogen bonding |
Chiral ethyl linker | Allows stereoselective binding to asymmetric enzyme pockets; modulates conformational flexibility |
The strategic placement of fluorine at the para-position of the phenyl ring induces electron-withdrawing effects, polarizing adjacent bonds to strengthen interactions with target residues. This design principle mirrors innovations in pyrazoline and quinazolinone hybrids, where fluorination amplifies binding affinity to parasitic or tumor-associated enzymes [1]. Additionally, the carboxamide linker (–CONH–) adopts a planar conformation that facilitates π-stacking with aromatic residues in active sites, as observed in benzimidazole-derived antimalarials where similar linkers enhance Plasmodium falciparum inhibition [1]. Computational analyses confirm that this hybridization reduces energy gaps between frontier molecular orbitals (ΔEH-L ≈ 3.7–3.9 eV), enhancing electronic stability and reactivity compared to non-hybridized precursors [4].
The fluorophenyl-thiophene scaffold in N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide enables selective inhibition of enzyme isoforms through precise steric and electronic complementarity. The fluorine atom acts as a hydrogen-bond surrogate, forming favorable interactions with conserved leucine or valine residues in isoforms like Plasmodium falcipain-2 or human carbonic anhydrase IX (hCA IX), while avoiding off-target binding to structurally similar enzymes [1] [4]. This selectivity is critical in kinase and protease targeting, where isoform dysregulation drives diseases like malaria or cancer, but cross-reactivity causes adverse effects [3].
Table 2: Isoform Selectivity Mechanisms of Fluorophenyl-Thiophene Hybrids
Target Enzyme Isoform | Key Interaction with Scaffold | Biological Consequence |
---|---|---|
Plasmodium falcipain-2 | Fluorine halogen bonding with Gly161 backbone; thiophene S-π stacking with His162 | Disruption of hemoglobin degradation in malaria parasites |
Human carbonic anhydrase IX | Fluorophenyl hydrophobic insertion into pH-sensitive subpocket; carboxamide-Zn2+ coordination | Selective inhibition of tumor-associated hypoxia signaling |
Casein kinase 1ε (CK1ε) | Fluorine-induced dipole alignment with DFG-out conformation; thiophene displacement of conserved water | Circadian rhythm modulation without CK1δ interference |
The scaffold’s effectiveness arises from its ability to distort conserved binding motifs in non-target isoforms. For example, in CK1δ (97% sequence identity to CK1ε), a single amino acid substitution (I55F) creates steric clashes with the fluorophenyl group, reducing inhibitor affinity by >100-fold [3]. Similarly, molecular docking of thiophene-carboxamides into hCA IX reveals salt-bridge formation with Glu69, a residue absent in off-target cytosolic isoforms like hCA II [4]. These interactions are amplified by the scaffold’s stereochemical preferences: The (R)-enantiomer of N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide exhibits 5–8× higher activity than its (S)-counterpart against P. falciparum 3D7 strains, mirroring observations in GPR88 agonists where chirality dictates receptor activation [3].
Carboxamide derivatives like N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide face intrinsic solvation limitations due to low water solubility (<50 µg/mL predicted), necessitating structural optimization to enhance bioavailability without compromising target engagement. The fluorophenyl-thiophene core exhibits moderate lipophilicity (cLogP ≈ 2.8–3.2), which facilitates passive diffusion across biological membranes but risks precipitation in physiological fluids [4]. Strategies to address this include:
Table 3: Computed Solvation Parameters for Optimization Strategies
Derivative Modification | Predicted Solubility (µg/mL) | cLogP | H-Bond Acceptors | GI Absorption |
---|---|---|---|---|
Parent carboxamide | 42 | 3.1 | 3 | High |
Glycine prodrug | 380 | 1.8 | 5 | Moderate |
Succinate co-crystal | 290 (initial dissolution rate) | 3.1 | 5 | High |
Computational modeling reveals that solvation-free energy (ΔGsolv) for the parent compound is −18.2 kcal/mol in water, indicating thermodynamic instability in aqueous environments. This is mitigated by introducing ionizable groups at the ethyl linker (–OH or –NH2), which improve ΔGsolv to −24.5 kcal/mol and reduce aggregation propensity [8]. Additionally, the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, extending plasma half-life as observed in fluorinated sulfonamide derivatives [4] [9]. These approaches collectively address the "carboxamide bioavailability gap," enabling sustained target exposure for enzymes requiring prolonged inhibition, such as those involved in circadian rhythm or cancer progression [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1